molecular formula C3H10SSi B13472173 Silanethiol, trimethyl- CAS No. 18338-27-7

Silanethiol, trimethyl-

Cat. No.: B13472173
CAS No.: 18338-27-7
M. Wt: 106.26 g/mol
InChI Key: KHOQXNHADJBILQ-UHFFFAOYSA-N
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Description

Trimethylsilanethiol is an organosilicon compound with the molecular formula C₃H₁₀SSi . It is characterized by the presence of a silicon atom bonded to three methyl groups and one thiol group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilanethiol can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with hydrogen sulfide in the presence of a base. The reaction proceeds as follows:

(CH₃)₃SiCl+H₂S(CH₃)₃SiSH+HCl\text{(CH₃)₃SiCl} + \text{H₂S} \rightarrow \text{(CH₃)₃SiSH} + \text{HCl} (CH₃)₃SiCl+H₂S→(CH₃)₃SiSH+HCl

This method requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, trimethylsilanethiol is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and continuous monitoring of the reaction parameters are crucial to achieving consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethylsilanethiol can yield trimethylsilanesulfonic acid, while reduction can produce trimethylsilane .

Scientific Research Applications

Trimethylsilanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilanethiol involves its ability to form strong bonds with various substrates. The thiol group can participate in nucleophilic attacks, while the silicon atom can form stable bonds with oxygen and other electronegative elements. This dual reactivity makes it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilanethiol is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinctive chemical properties, such as high reactivity in nucleophilic substitution reactions and the ability to form stable bonds with various substrates .

Properties

CAS No.

18338-27-7

Molecular Formula

C3H10SSi

Molecular Weight

106.26 g/mol

IUPAC Name

trimethyl(sulfanyl)silane

InChI

InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3

InChI Key

KHOQXNHADJBILQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)S

Origin of Product

United States

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